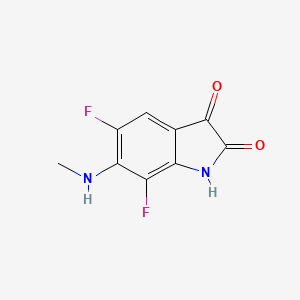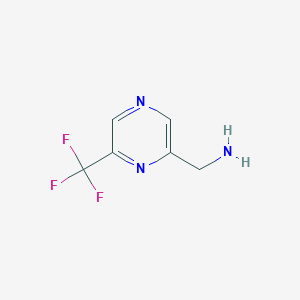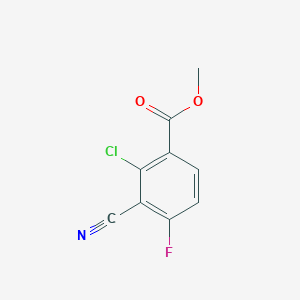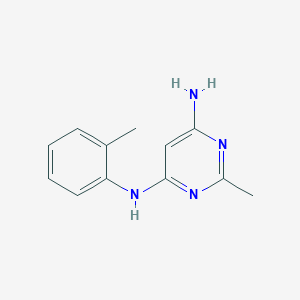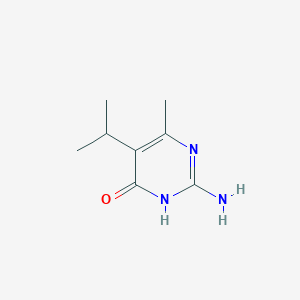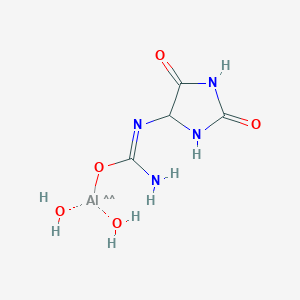
3-(4-Methoxy-phenyl)-octahydro-quinoxaline-1-carboxylicacidtert-butylester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxy-phenyl)-octahydro-quinoxaline-1-carboxylicacidtert-butylester is a complex organic compound that belongs to the class of quinoxaline derivatives.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxy-phenyl)-octahydro-quinoxaline-1-carboxylicacidtert-butylester typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with a suitable amine, followed by cyclization and esterification reactions . The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production .
化学反応の分析
Types of Reactions: 3-(4-Methoxy-phenyl)-octahydro-quinoxaline-1-carboxylicacidtert-butylester can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional functional groups, while reduction can lead to the formation of more saturated compounds .
科学的研究の応用
3-(4-Methoxy-phenyl)-octahydro-quinoxaline-1-carboxylicacidtert-butylester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 3-(4-Methoxy-phenyl)-octahydro-quinoxaline-1-carboxylicacidtert-butylester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells . The exact pathways involved are still under investigation, but it is believed that the compound affects multiple signaling pathways within the cell .
類似化合物との比較
Quinazolinone derivatives: These compounds share a similar core structure and are also studied for their biological activities.
Indole derivatives: Known for their wide range of biological activities, including antiviral and anticancer properties.
Uniqueness: 3-(4-Methoxy-phenyl)-octahydro-quinoxaline-1-carboxylicacidtert-butylester is unique due to its specific structural features, which confer distinct biological activities.
特性
分子式 |
C20H28N2O3 |
|---|---|
分子量 |
344.4 g/mol |
IUPAC名 |
tert-butyl 3-(4-methoxyphenyl)-3,4,4a,5,6,7-hexahydro-2H-quinoxaline-1-carboxylate |
InChI |
InChI=1S/C20H28N2O3/c1-20(2,3)25-19(23)22-13-17(14-9-11-15(24-4)12-10-14)21-16-7-5-6-8-18(16)22/h8-12,16-17,21H,5-7,13H2,1-4H3 |
InChIキー |
ALZCGIZUFQADEY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(NC2C1=CCCC2)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



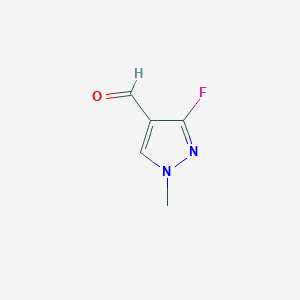
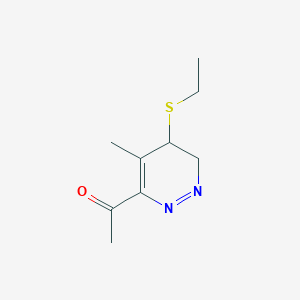
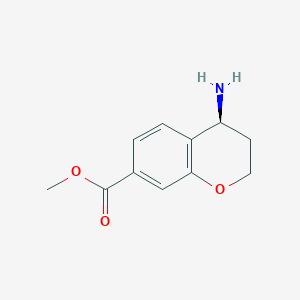

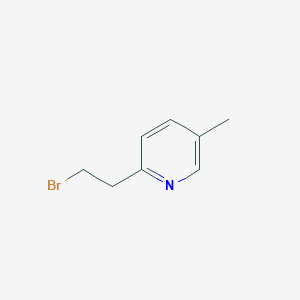
![3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoicacid](/img/structure/B13121188.png)
